molecular formula C9H7ClO3 B13119644 3-Acetyl-4-chlorobenzoic acid

3-Acetyl-4-chlorobenzoic acid

Cat. No.: B13119644
M. Wt: 198.60 g/mol
InChI Key: YJGNQDVOOATFIT-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorobenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the third position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-chlorobenzoic acid typically involves the acylation of 4-chlorobenzoic acid. One common method is the Friedel-Crafts acylation, where 4-chlorobenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 3-ethyl-4-chlorobenzoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Carboxy-4-chlorobenzoic acid.

    Reduction: 3-Ethyl-4-chlorobenzoic acid.

    Substitution: 3-Acetyl-4-methoxybenzoic acid.

Scientific Research Applications

3-Acetyl-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylbenzoic acid
  • 4-Chlorobenzoic acid
  • 3-Chlorobenzoic acid

Uniqueness

3-Acetyl-4-chlorobenzoic acid is unique due to the presence of both an acetyl group and a chlorine atom on the benzene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-acetyl-4-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)

InChI Key

YJGNQDVOOATFIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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